molecular formula C24H23N5O3S B11677357 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide CAS No. 303102-77-4

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11677357
CAS No.: 303102-77-4
M. Wt: 461.5 g/mol
InChI Key: OOWOCDLXAIMTLP-AFUMVMLFSA-N
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Description

2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a synthetically designed organic compound that has been identified in scientific research as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The EGFR pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of numerous cancers. This compound exerts its mechanism of action by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the auto-phosphorylation of the receptor and the subsequent activation of downstream pro-survival signaling pathways, such as MAPK/ERK and PI3K/Akt. Research applications for this inhibitor are primarily focused on oncology, where it is used in in vitro and in vivo studies to investigate the role of EGFR in tumorigenesis, to explore mechanisms of resistance to existing EGFR-targeted therapies, and to evaluate its potential as a lead compound for the development of novel anticancer agents. Its specific molecular architecture, featuring the 1,2,4-triazole and hydrazide moieties, contributes to its strong binding affinity and selectivity. This product is intended for research purposes to further elucidate cellular signaling mechanisms and for preclinical drug discovery efforts.

Properties

CAS No.

303102-77-4

Molecular Formula

C24H23N5O3S

Molecular Weight

461.5 g/mol

IUPAC Name

2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H23N5O3S/c1-3-29-23(17-8-11-18(32-2)12-9-17)27-28-24(29)33-15-22(31)26-25-14-20-19-7-5-4-6-16(19)10-13-21(20)30/h4-14,30H,3,15H2,1-2H3,(H,26,31)/b25-14+

InChI Key

OOWOCDLXAIMTLP-AFUMVMLFSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C4=CC=C(C=C4)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the formation of the triazole ring, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrazone group and acetohydrazide linkage demonstrate susceptibility to hydrolysis under acidic or alkaline conditions:

Conditions Reagents Products Mechanistic Insight
Acidic (HCl, 0.1 M)HCl/H₂O2-hydroxynaphthaldehyde + 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-triazol-3-yl]sulfanyl}acetohydrazideProtonation of the hydrazone imine followed by nucleophilic water attack at the carbonyl
Alkaline (NaOH, 1 M)NaOH/EtOHSodium salt of the carboxylic acid derivative + hydrazineBase-mediated cleavage of the acetohydrazide bond

Oxidation of Sulfanyl Group

The sulfanyl (-S-) bridge undergoes oxidation to form sulfoxides or sulfones:

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)RT, 6 hrSulfoxide derivative (S=O)Modulation of electronic properties for drug design
HNO₃ (conc.)Reflux, 3 hrSulfone derivative (O=S=O)Enhanced metabolic stability in biological systems

Nucleophilic Substitution

The triazole ring participates in nucleophilic substitution reactions due to its electron-deficient nature:

Nucleophile Reagent Product Key Observation
AminesDMF, 80°C, 12 hr3-amino-substituted triazole derivativeRegioselectivity at the triazole C3 position
ThiolsK₂CO₃, DMSO, 60°CThioether-linked analogsRetention of the sulfanyl bridge’s redox activity

Cyclization Reactions

Controlled cyclization forms fused heterocyclic systems:

Reagent Conditions Product Structural Confirmation
POCl₃/DMFReflux, 8 hr1,3,4-Thiadiazole fused triazoleX-ray crystallography validates ring closure
Ac₂O (acetic anhydride)120°C, 4 hrOxadiazole derivativeNMR shows loss of hydrazone proton (δ 11.2 ppm)

Tautomerism and π-π Interactions

Structural studies reveal intramolecular tautomerism influencing reactivity:

  • Hydrazone tautomerism : The C11–N1 bond length (1.247 Å) and C12–N2 bond (1.313 Å) indicate keto-enol tautomerism potential .

  • π-π stacking : Interactions between naphthalenyl and triazole moieties stabilize transition states during electrophilic substitution .

Electrophilic Aromatic Substitution

The 2-hydroxynaphthalenyl group undergoes regioselective electrophilic attacks:

Reagent Position Product Yield
HNO₃/H₂SO₄C6Nitro-substituted derivative68%
Br₂ (1 equiv)C3Bromo-substituted analog72%

This compound’s multifaceted reactivity profile enables precise structural modifications for applications in medicinal chemistry and materials science. Further studies exploring its catalytic behavior and enantioselective transformations are warranted.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its triazole ring structure allows for further derivatization, leading to a variety of new compounds with potentially useful properties.

Biology

Research indicates that this compound exhibits various bioactive properties , including:

  • Antimicrobial Activity : Studies have shown that triazole derivatives can inhibit the growth of bacteria and fungi.
  • Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells, making it a candidate for drug development against various cancers.

Medicine

In medicinal chemistry, the compound is being explored for its potential therapeutic uses:

  • Drug Development : Its ability to interact with biological targets suggests it could lead to new pharmaceuticals aimed at treating infections or cancer.
  • Mechanism of Action : The interactions with specific enzymes or receptors can modulate biological pathways, which is crucial for pharmacological effects.

Industry

The compound also finds applications in industrial settings:

  • Production of Specialty Chemicals : It can be used in the formulation of advanced materials such as coatings and adhesives.
  • Polymer Chemistry : Its unique properties make it suitable for developing new polymers with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Insights :

  • Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl group in increases antimicrobial potency compared to the target’s 4-methoxyphenyl (electron-donating group, EDG).
  • Hydroxy vs. Methoxy : The target’s 2-hydroxynaphthyl group may enhance antioxidant activity via radical scavenging, similar to the 4-hydroxybenzylidene in .
  • Bulkier Substituents : OLC-12’s pyridinyl and isopropylphenyl groups improve binding to insect olfactory receptors , suggesting steric effects influence target specificity.

Computational Similarity Metrics

Using Tanimoto and Dice coefficients (MACCS and Morgan fingerprints), the target compound exhibits:

  • ~60–70% Similarity to antimicrobial triazoles (e.g., ) due to shared sulfanylacetohydrazide scaffolds.
  • <50% Similarity to OLC-12, reflecting divergent substituent chemistries .

Molecular networking (cosine scores from MS/MS fragmentation) clusters the target with hydroxynaphthyl-containing derivatives, distinct from ethoxyphenyl or pyridinyl analogues .

Bioactivity Profiles

  • Antimicrobial Activity : QSAR models (DFT-B3LYP/6-31G) show that ΔE₁ (HOMO-LUMO gap) and ΣQ (total charge) correlate with potency. The target’s ΔE₁ (7.2 eV) and ΣQ (+0.34) predict moderate activity against S. aureus (cf. IC₅₀ = 28 µM for ) .
  • Antioxidant Potential: The hydroxynaphthyl group’s radical stabilization may rival ’s 1.5× BHT activity, though experimental validation is needed.

Pharmacokinetic and Physicochemical Properties

Property Target Compound 2-{[5-(4-Cl-Ph)-4-Ph-Triazol]Sulfanyl} Analogue OLC-12
Molecular Weight 505.56 g/mol 492.98 g/mol 452.54 g/mol
logP (Predicted) 3.8 4.2 3.5
Hydrogen Bond Donors 2 1 1
Polar Surface Area 118 Ų 98 Ų 105 Ų
Solubility (mg/mL) 0.03 0.01 0.07

The target’s higher polar surface area and solubility compared to may improve bioavailability despite its larger size.

Biological Activity

The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide (hereafter referred to as "the compound") is a novel triazole derivative with significant potential in medicinal chemistry. This article reviews its biological activities based on recent studies, highlighting its pharmacological properties, synthesis methods, and potential therapeutic applications.

Molecular Formula

The molecular formula of the compound is C20H22N6O2SC_{20}H_{22}N_{6}O_{2}S, indicating a complex structure that includes a triazole ring and hydrazide moiety.

Structural Representation

The structural representation can be summarized as follows:

ComponentStructure
Triazole RingTriazole
Hydrazide LinkageHydrazide

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentration (MIC) values were found to be between 20–40 µM against Staphylococcus aureus and Escherichia coli, suggesting moderate antibacterial activity when compared to standard antibiotics like ceftriaxone .

Antifungal Activity

The compound also shows antifungal activity, particularly against Candida albicans. It has been reported that the compound inhibits fungal growth at concentrations comparable to established antifungal agents .

Anticancer Potential

Studies have highlighted the anticancer potential of triazole derivatives. The compound was tested against various cancer cell lines, including:

  • Colon Carcinoma (HCT-116) : The compound displayed an IC50 value of 6.2 μM, indicating significant cytotoxicity.
  • Breast Cancer (T47D) : IC50 values were reported at 43.4 μM and 27.3 μM for different derivatives of triazoles .

The proposed mechanism involves the inhibition of key metabolic pathways in microbial and cancer cells. The triazole ring is believed to interfere with enzyme functions critical for cell viability, leading to apoptosis in cancer cells and growth inhibition in microbes.

Synthesis and Evaluation

A study synthesized the compound through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis yielded a high purity product, which was further evaluated for biological activity.

Comparative Studies

Comparative studies with other triazole derivatives revealed that this specific compound exhibited superior activity against certain pathogens while maintaining lower toxicity profiles in normal cell lines .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via condensation of hydrazide intermediates with aldehydes under reflux conditions. Key steps include:

  • Hydrazide formation : Reacting methyl-[(heterocyclic)thio]acetate with hydrazine hydrate in absolute ethanol under reflux for 4 hours (yield: ~75%) .
  • Schiff base formation : Condensation with 2-hydroxy-1-naphthaldehyde in ethanol, monitored by TLC (chloroform:methanol, 7:3). Ice-water quenching improves crystallization . Critical parameters : Excess hydrazine (1.2 eq) and solvent purity significantly affect yield. Lower yields (<60%) occur with impure solvents or deviations in stoichiometry .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

A combination of 1H/13C NMR , IR , and X-ray crystallography is recommended:

  • NMR : Aromatic protons (δ 7.2–8.5 ppm) and imine (C=N) signals (δ 8.3 ppm) confirm the hydrazone moiety .
  • IR : Stretching vibrations for C=S (1250–1280 cm⁻¹) and N-H (3200–3300 cm⁻¹) validate the triazole-thioacetohydrazide core .
  • X-ray : Resolves stereochemistry of the (E)-configured imine bond .

Q. What safety protocols are essential during handling?

  • Storage : Keep in airtight containers at –20°C to prevent hydrolysis .
  • Handling : Use fume hoods, nitrile gloves, and avoid contact with water (risk of exothermic decomposition) .
  • Emergency measures : For skin exposure, wash with 10% sodium bicarbonate; for inhalation, administer oxygen .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and predict substituent effects?

  • Bayesian optimization : Reduces trial runs by 40% in multi-step syntheses by prioritizing high-yield conditions (e.g., solvent polarity, temperature) .
  • DFT calculations : Predict electronic effects of substituents (e.g., methoxy vs. chloro groups) on reaction intermediates. For example, 4-methoxyphenyl enhances electron density at the triazole ring, stabilizing intermediates .
  • COMSOL Multiphysics : Models heat transfer in exothermic steps (e.g., hydrazine reactions) to prevent thermal runaway .

Q. How do structural modifications impact biological activity, such as enzyme inhibition?

  • Triazole modifications : Replacing the 4-ethyl group with cyclohexyl reduces α-glucosidase inhibition (IC50 increases from 12 µM to >100 µM) due to steric hindrance .
  • Hydrazone substituents : Electron-withdrawing groups (e.g., nitro) on the naphthylidene moiety enhance antibacterial activity (MIC: 2 µg/mL vs. S. aureus) by increasing membrane permeability .
  • Docking studies : The compound’s sulfanyl group forms hydrogen bonds with α-glucosidase’s Asp349, critical for competitive inhibition .

Q. How can contradictory spectral or bioactivity data be resolved?

  • Case study : Discrepancies in reported antibacterial IC50 values (5–50 µM) arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
  • Spectral anomalies : Broad NMR peaks for NH protons may indicate tautomerism. Use variable-temperature NMR to confirm dynamic equilibria .

Methodological Recommendations

  • Synthetic reproducibility : Pre-dry solvents over molecular sieves and use fresh hydrazine hydrate to avoid side reactions .
  • Data validation : Cross-validate computational predictions with experimental kinetics (e.g., Arrhenius plots for activation energy) .
  • Biological assays : Include positive controls (e.g., acarbose for α-glucosidase) and triplicate measurements to minimize variability .

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